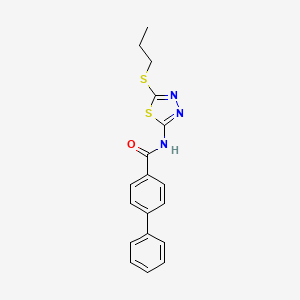

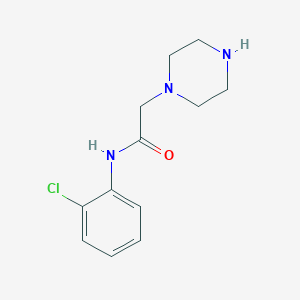

![molecular formula C21H15ClFN5O2 B2580466 8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922472-22-8](/img/structure/B2580466.png)

8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of imidazopurinedione, which is a class of compounds known to exhibit various biological activities. The presence of chloro, methyl, and fluorophenyl groups could potentially influence these activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the imidazopurinedione core, with phenyl rings substituted at the 8 and 7 positions. The 8-position phenyl ring carries a chlorine and a methyl group, while the 7-position phenyl ring carries a fluorine atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazopurinedione core may participate in various reactions, while the halogenated phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study by Zagórska et al. (2016) focused on the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which showed potential as antidepressant agents. They found that these compounds exhibited significant serotonin receptor affinity and phosphodiesterase inhibitor activity, which could be relevant in the treatment of depression and anxiety disorders (Zagórska et al., 2016).

Chemical Synthesis Techniques

- Simo et al. (1998) described the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrating the versatility in modifying the imidazo[2,1-f]purine structure for various research purposes (Simo, Rybár, & Alföldi, 1998).

Spectral and Photophysical Properties

- Wenska et al. (2004) investigated the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which are crucial for understanding their behavior in various chemical environments. This research is essential for the development of new compounds with desired physical and chemical properties (Wenska et al., 2004).

Structure-Activity Relationships

- Research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing important insights into how structural changes can influence receptor activity, particularly for serotonin and dopamine receptors. This is crucial for designing new drugs with specific target profiles (Zagórska et al., 2015).

Molecular Modeling

- Molecular modeling studies have shown that fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione play a significant role in the development of compounds for antidepressant and/or anxiolytic applications. These studies help in predicting the interaction of these compounds with biological targets, thus aiding in drug design (Zagórska et al., 2016).

Potential Antiviral Activity

- The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine were described by Kim et al. (1978). These compounds were tested against various viruses in tissue culture, highlighting the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).

Cytotoxic Activity

- Research on the cytotoxic activity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones by Kuo et al. (1996) indicated the potential of these compounds in anticancer drug development, showcasing the diversity of applications for imidazo[2,1-f]purine derivatives (Kuo et al., 1996).

Purine Alkaloids Research

- A study by Qi et al. (2008) on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa included the analysis of purine-6,8-dione derivatives. This research contributes to the understanding of marine-derived compounds and their potential biomedical applications (Qi, Zhang, & Huang, 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O2/c1-11-3-8-14(9-15(11)22)28-16(12-4-6-13(23)7-5-12)10-27-17-18(24-20(27)28)26(2)21(30)25-19(17)29/h3-10H,1-2H3,(H,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKHCBXBERAVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)

![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)

![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)

![(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2580397.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2580401.png)

![8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2580402.png)